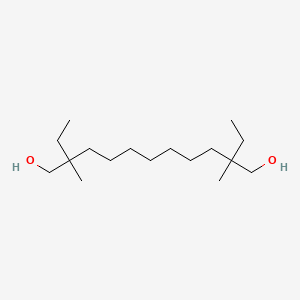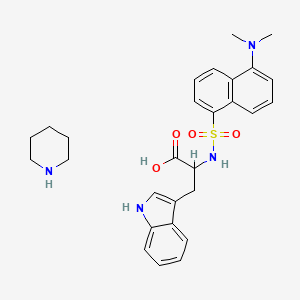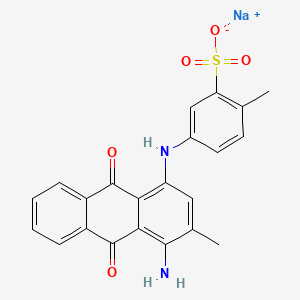
LaFU-MeP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LaFU-MeP involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger this compound molecule.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the intermediate compounds, facilitating the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions can be meticulously controlled. Techniques such as solvent extraction and supercritical fluid extraction are commonly used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
LaFU-MeP undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxygenated derivatives of this compound, while reduction reactions may yield hydrogenated forms of the compound .
Applications De Recherche Scientifique
LaFU-MeP has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules
Mécanisme D'action
The mechanism of action of LaFU-MeP involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: this compound can inhibit certain enzymes, disrupting metabolic pathways in microorganisms and cancer cells.
Interact with DNA: The compound can bind to DNA, interfering with replication and transcription processes.
Modulate Signaling Pathways: This compound can affect various signaling pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
LaFU-MeP can be compared with other similar compounds, such as:
Methyl-D-erythritol 4-phosphate (MEP): Both compounds share similar structural features and biological activities.
Mevalonic Acid (MVA): While MVA is involved in a different biosynthetic pathway, it shares some functional similarities with this compound.
Terpenoids: These compounds, like this compound, are involved in various biological processes and have significant pharmaceutical potential .
This compound stands out due to its unique combination of elements and its diverse range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a compound of great interest to researchers across multiple disciplines.
Propriétés
Numéro CAS |
142506-00-1 |
|---|---|
Formule moléculaire |
C10H12FN2O7P |
Poids moléculaire |
322.18 g/mol |
Nom IUPAC |
[(1S,2R,4R,5S)-4-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C10H12FN2O7P/c1-21(16,17)18-3-5-6-7(20-6)9(19-5)13-2-4(11)8(14)12-10(13)15/h2,5-7,9H,3H2,1H3,(H,16,17)(H,12,14,15)/t5-,6+,7+,9-/m1/s1 |
Clé InChI |
MLBYBXNZBRALOB-UTSKPXGSSA-N |
SMILES isomérique |
CP(=O)(O)OC[C@@H]1[C@H]2[C@H](O2)[C@@H](O1)N3C=C(C(=O)NC3=O)F |
SMILES canonique |
CP(=O)(O)OCC1C2C(O2)C(O1)N3C=C(C(=O)NC3=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





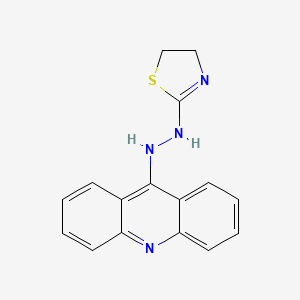
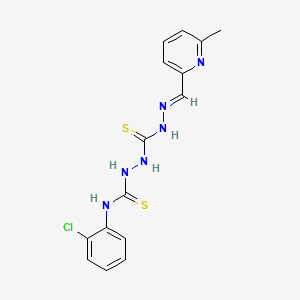
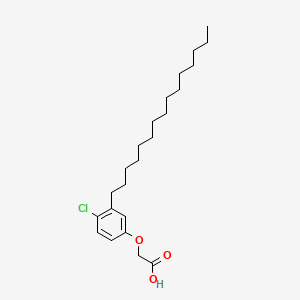


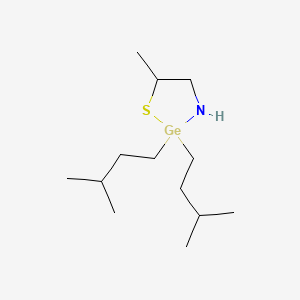
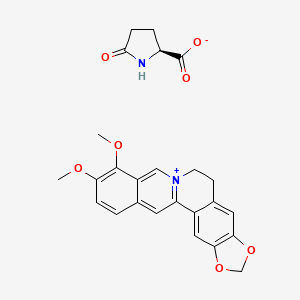
![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)
